N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 3-chlorobenzylthio group and an acetamide group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .
Mode of Action
This compound interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior , meaning it competes with the substrate for the active site of the enzyme. This results in a decrease in the rate of carbohydrate digestion, thereby delaying glucose absorption in the digestive system .
Biochemical Pathways
By inhibiting the α-glucosidase enzyme, this compound affects the carbohydrate digestion pathway . This leads to a suppression of postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This effect can be beneficial in the management of conditions like diabetes mellitus, where blood glucose levels need to be tightly controlled .
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in the rate of carbohydrate digestion . This leads to a delay in glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This can help manage blood glucose levels in conditions like diabetes mellitus .
Preparation Methods
The synthesis of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine core, which can be achieved through various methods such as cyclization of appropriate precursors.
Thioether Formation: The 3-chlorobenzylthio group is introduced by reacting the pyridazine core with 3-chlorobenzylthiol under suitable conditions, often in the presence of a base.
Acetamide Introduction:
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.
Chemical Reactions Analysis
N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition studies.
Medicine: Pyridazine derivatives, including this compound, have been explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide can be compared with other pyridazine derivatives to highlight its uniqueness:
Similar Compounds: Other pyridazine derivatives with different substituents, such as N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide, may exhibit different biological activities and chemical properties.
Uniqueness: The presence of the 3-chlorobenzylthio group and the acetamide group in this compound may confer specific biological activities and chemical reactivity that distinguish it from other pyridazine derivatives.
Properties
IUPAC Name |
N-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBQFBVJYHKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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